

Spectroscopic Profile of 5,5-Dimethyl-3-hexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5,5-Dimethyl-3-hexanone	
Cat. No.:	B15492113	Get Quote

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This technical guide provides a comprehensive overview of the key spectroscopic data for **5,5-Dimethyl-3-hexanone** (CAS No. 5340-30-7), a ketone with applications in organic synthesis and fragrance chemistry. Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside predicted and analogous Mass Spectrometry (MS) data to facilitate compound identification and characterization. General experimental protocols for the spectroscopic techniques are also detailed.

Compound Information

Property	Value
IUPAC Name	5,5-dimethylhexan-3-one
Synonyms	Ethyl neopentyl ketone
CAS Number	5340-30-7
Molecular Formula	C ₈ H ₁₆ O
Molecular Weight	128.21 g/mol
Structure	CH3CH2COCH2C(CH3)3



Spectroscopic Data Mass Spectrometry (MS)

Experimental mass spectra for **5,5-Dimethyl-3-hexanone** are not readily available in the public domain. However, predicted data for various adducts can provide valuable information for mass spectrometric analysis. The primary fragmentation pathway for ketones is typically alphacleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. For **5,5-Dimethyl-3-hexanone**, this would lead to the formation of characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Data for **5,5-Dimethyl-3-hexanone** Adducts

Adduct	m/z
[M+H] ⁺	129.1274
[M+Na] ⁺	151.1093
[M+K] ⁺	167.0833
[M+NH ₄] ⁺	146.1539

Note: Data is based on predicted values and should be used as a reference.

A typical electron ionization (EI) mass spectrum of an acyclic ketone would show a molecular ion peak (M⁺) and prominent peaks resulting from the loss of alkyl radicals via alpha-cleavage. For **5,5-Dimethyl-3-hexanone**, the expected major fragments would correspond to the loss of an ethyl radical (CH₃CH₂•) and a neopentyl radical ((CH₃)₃CCH₂•).

¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

The following table presents the predicted ¹³C-NMR chemical shifts for **5,5-Dimethyl-3-hexanone**. These predictions are based on computational models and provide an estimation of the expected spectral data.

Table 2: Predicted ¹³C-NMR Chemical Shifts for **5,5-Dimethyl-3-hexanone**



Carbon Atom	Predicted Chemical Shift (ppm)	
C=O (C3)	~212	
C(CH ₃) ₃ (C5)	~44	
COCH ₂ C(CH ₃) ₃ (C4)	~53	
CH ₃ CH ₂ CO (C2)	~36	
(CH₃)₃C (C6, C7, C8)	~29	
CH ₃ CH ₂ CO (C1)	~8	

Note: Predicted values are for guidance and may differ from experimental results.

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The predicted ¹H-NMR spectrum of **5,5-Dimethyl-3-hexanone** is characterized by distinct signals for the ethyl and neopentyl groups. The chemical shifts and coupling patterns are estimated based on the electronic environment of the protons.

Table 3: Predicted ¹H-NMR Data for **5,5-Dimethyl-3-hexanone**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH₃CH₂CO- (H2)	~2.4	Quartet	2H
CH₃CH₂CO- (H1)	~1.0	Triplet	3H
-COCH₂C(CH₃)₃ (H6, H7, H8)	~1.0	Singlet	9Н
-COCH ₂ C(CH ₃) ₃ (H4)	~2.3	Singlet	2H

Note: Predicted values are for guidance and may differ from experimental results. Coupling constants are expected to be in the typical range for alkyl groups (~7 Hz for the ethyl group).

Experimental Protocols

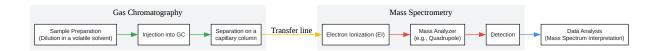


Specific experimental protocols for the acquisition of spectroscopic data for **5,5-Dimethyl-3-hexanone** are not publicly documented. However, the following sections describe generalized procedures for the analysis of a ketone sample using MS, ¹³C-NMR, and ¹H-NMR spectroscopy.

Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like ketones is Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for GC-MS Analysis



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Caption: Workflow for GC-MS analysis of a ketone sample.

Typical GC-MS Parameters:

- GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.
- Injection Mode: Split or splitless, with an injection volume of 1 μL.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically acquired for a sample dissolved in a deuterated solvent.

Workflow for NMR Analysis



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Caption: General workflow for NMR spectroscopic analysis.

Typical ¹³C-NMR Parameters:

- Spectrometer Frequency: 100-150 MHz.
- Solvent: Chloroform-d (CDCl₃).
- Pulse Program: Standard proton-decoupled ¹³C experiment.
- Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.
- Relaxation Delay: 2 seconds.

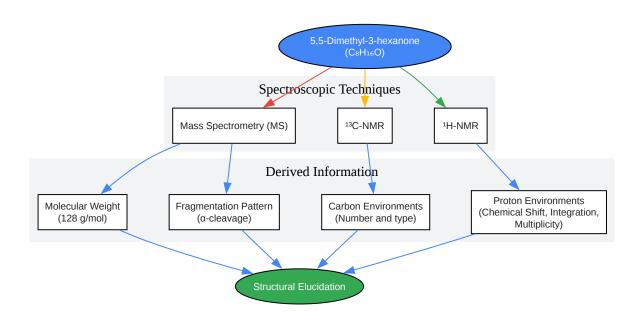
Typical ¹H-NMR Parameters:

- Spectrometer Frequency: 400-600 MHz.
- Solvent: Chloroform-d (CDCl₃).
- Number of Scans: 8-16.
- Relaxation Delay: 1-2 seconds.

Logical Relationship of Spectroscopic Data



The combination of MS, ¹³C-NMR, and ¹H-NMR data provides a comprehensive structural elucidation of **5,5-Dimethyl-3-hexanone**.



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Caption: Logical flow of spectroscopic data for structural elucidation.

This guide serves as a foundational resource for professionals working with **5,5-Dimethyl-3-hexanone**. While predicted data is a valuable tool in the absence of experimental spectra, it is recommended to confirm these findings with acquired experimental data whenever possible.

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